molecular formula C5H12NO4P B14450627 3-[Ethyl(hydroxy)phosphoryl]-L-alanine CAS No. 75878-71-6

3-[Ethyl(hydroxy)phosphoryl]-L-alanine

Cat. No.: B14450627
CAS No.: 75878-71-6
M. Wt: 181.13 g/mol
InChI Key: GBHQGQJYRFFPSI-BYPYZUCNSA-N
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Description

3-[Ethyl(hydroxy)phosphoryl]-L-alanine is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of an ethyl group, a hydroxyl group, and a phosphoryl group attached to the L-alanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Ethyl(hydroxy)phosphoryl]-L-alanine can be achieved through several synthetic routes. One common method involves the alkylation of L-alanine with ethylphosphonic dichloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and minimize side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[Ethyl(hydroxy)phosphoryl]-L-alanine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The phosphoryl group can be reduced to form phosphines.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield an aldehyde or ketone, while reduction of the phosphoryl group may produce a phosphine derivative .

Scientific Research Applications

3-[Ethyl(hydroxy)phosphoryl]-L-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[Ethyl(hydroxy)phosphoryl]-L-alanine involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can participate in phosphoryl transfer reactions, which are crucial in various biochemical pathways. The compound may also act as an inhibitor or activator of specific enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    3-[Ethyl(hydroxy)phosphoryl]-D-alanine: Similar structure but different stereochemistry.

    3-[Methyl(hydroxy)phosphoryl]-L-alanine: Similar structure with a methyl group instead of an ethyl group.

    3-[Ethyl(hydroxy)phosphoryl]-L-serine: Similar structure with a serine backbone instead of alanine.

Uniqueness

3-[Ethyl(hydroxy)phosphoryl]-L-alanine is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

CAS No.

75878-71-6

Molecular Formula

C5H12NO4P

Molecular Weight

181.13 g/mol

IUPAC Name

(2R)-2-amino-3-[ethyl(hydroxy)phosphoryl]propanoic acid

InChI

InChI=1S/C5H12NO4P/c1-2-11(9,10)3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10)/t4-/m0/s1

InChI Key

GBHQGQJYRFFPSI-BYPYZUCNSA-N

Isomeric SMILES

CCP(=O)(C[C@@H](C(=O)O)N)O

Canonical SMILES

CCP(=O)(CC(C(=O)O)N)O

Origin of Product

United States

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